molecular formula C23H26ClN5O2S B2740904 7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N,N-dipropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-55-1

7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N,N-dipropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2740904
M. Wt: 472
InChI Key: HGQXTIIRUFXCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N,N-dipropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H26ClN5O2S and its molecular weight is 472. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N,N-dipropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N,N-dipropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Reactivity

  • Synthetic Strategies and Heterocycle Formation : Research has focused on developing synthetic strategies for creating polycondensed heterocycles, including triazoloquinazolines. These strategies involve reactions with chlorocarboxylic acid chlorides, leading to compounds with potential as synthons for further chemical modifications. Conditions for selective synthesis, oxidative aromatization, and hydrolytic processes have been explored to access new mesoionic heterocycles (Chernyshev et al., 2014).

Biological Activities and Potential Therapeutic Applications

  • Antagonistic Properties on Adenosine Receptors : Triazoloquinazolines have been identified as potent antagonists for adenosine receptors, with studies devising synthetic routes to a wide range of derivatives. These compounds exhibit significant selectivity and potency, suggesting potential therapeutic applications in treating conditions influenced by adenosine receptor activity (Burbiel et al., 2016).

Antimicrobial and Nematicidal Activities

  • New Classes of Antimicrobial Agents : Efforts to discover novel antimicrobial and nematicidal agents have led to the development of triazoloquinazolinylthiazolidinones. These compounds exhibit significant activity against a range of bacterial and fungal strains, as well as nematodes, highlighting their potential as new antimicrobial and nematicidal agents (Reddy et al., 2016).

Anticancer Activities

  • Synthesis and Evaluation of Anticancer Activity : Research into triazoloquinazoline derivatives aims to meet structural requirements for anticancer activity. New series have been synthesized, showing good yields and characterized for their potential in vitro anticancer activities against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

properties

IUPAC Name

7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N,N-dipropyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O2S/c1-5-11-28(12-6-2)21-19-14-17(24)8-10-20(19)29-22(25-21)23(26-27-29)32(30,31)18-9-7-15(3)16(4)13-18/h7-10,13-14H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQXTIIRUFXCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N,N-dipropyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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